molecular formula C21H22N2O2 B14981707 4-tert-butyl-N-(8-methoxyquinolin-5-yl)benzamide

4-tert-butyl-N-(8-methoxyquinolin-5-yl)benzamide

Cat. No.: B14981707
M. Wt: 334.4 g/mol
InChI Key: WHRKSTUSWPNXQS-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(8-methoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(8-methoxyquinolin-5-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 8-methoxyquinoline: This can be achieved through the reaction of 8-hydroxyquinoline with methanol in the presence of an acid catalyst.

    Nitration: The 8-methoxyquinoline is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is then acylated with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-tert-butyl-N-(8-hydroxyquinolin-5-yl)benzamide.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can disrupt cellular processes and lead to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(8-methoxyquinolin-5-yl)benzamide is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of a quinoline core with a tert-butylbenzamide moiety makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-tert-butyl-N-(8-methoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C21H22N2O2/c1-21(2,3)15-9-7-14(8-10-15)20(24)23-17-11-12-18(25-4)19-16(17)6-5-13-22-19/h5-13H,1-4H3,(H,23,24)

InChI Key

WHRKSTUSWPNXQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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